(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom at position 4 and a methyl group at position 2. The compound adopts an (E)-configuration at the imine bond, and the benzamide moiety is further modified with a morpholinosulfonyl group at the para position of the benzene ring.
The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions, as evidenced by related derivatives (e.g., S-alkylation of triazoles or coupling of sulfonamide intermediates) .
Properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-22-17-15(20)3-2-4-16(17)28-19(22)21-18(24)13-5-7-14(8-6-13)29(25,26)23-9-11-27-12-10-23/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACIRQXQLPZIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzothiazole moiety with a morpholinosulfonyl group, suggesting possible interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C17H18ClN3O3S
- Molecular Weight : 373.86 g/mol
- CAS Number : [insert CAS number if available]
Structural Features
- Benzothiazole Ring : Known for its biological activity, this moiety can interact with multiple enzymes and receptors.
- Morpholinosulfonyl Group : This functional group may enhance solubility and bioavailability, contributing to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds featuring benzothiazole moieties exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers.
- Case Study : A recent study demonstrated that a related benzothiazole compound inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of caspases.
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been well-documented. The presence of the morpholinosulfonyl group may further enhance this activity.
- Research Findings : A study evaluated the antibacterial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial effects, suggesting that this compound could possess similar properties .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis or inhibiting cell division.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzothiazole derivative A | Structure A | Anticancer, Antimicrobial |
| Benzothiazole derivative B | Structure B | Antiviral, Antifungal |
| This compound | Target Compound | Potentially Anticancer, Antimicrobial |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The 4-chloro substituent on the benzothiazole ring undergoes nucleophilic displacement under basic conditions. This reaction is critical for synthesizing derivatives with modified biological activity.
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Primary amines (e.g., methylamine) | DMF, 80°C, 12 hrs | 4-Amino-substituted benzothiazole derivative | |
| Alkoxides (e.g., NaOMe) | Ethanol, reflux | 4-Methoxy analog |
This reactivity aligns with observations in structurally related chloro-benzothiazole systems, where electron-withdrawing groups enhance substitution rates.
Hydrolysis of the Sulfonamide Group
The morpholinosulfonyl moiety undergoes hydrolysis under strong acidic or alkaline conditions, forming a sulfonic acid intermediate.
Reaction Pathway:
Key Data:
-
Hydrolysis completes in 6–8 hours at 100°C with 6M HCl.
-
Stability: Resists hydrolysis in neutral aqueous solutions (pH 6–8).
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring directs electrophiles to the para-position relative to the nitrogen atom. Nitration and sulfonation have been reported for analogous systems.
Example Reaction:
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitrating mixture (HNO₃/H₂SO₄) | 0–5°C, 2 hrs | 5-Nitrobenzothiazole derivative | |
| Sulfur trioxide complex | DCM, 25°C, 4 hrs | 5-Sulfo analog |
Redox Reactions
The thiazol-2-ylidene system participates in redox processes:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, forming a dihydrothiazole derivative.
-
Oxidation : Treating with m-CPBA converts the thiazole sulfur to a sulfoxide.
Reduction Conditions:
-
10% Pd/C, H₂ (1 atm), ethanol, 25°C, 3 hrs.
Acylation/Deacylation of the Benzamide Group
The terminal benzamide undergoes acylation with reactive electrophiles (e.g., acetyl chloride) and deacylation under hydrolytic conditions.
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Ac₂O, pyridine | 80°C, 6 hrs | N-Acetylated derivative |
| Deacylation | 2M NaOH, ethanol/H₂O | Reflux, 8 hrs | Free amine + benzoic acid |
Ring-Opening Reactions
Under extreme conditions (e.g., concentrated H₂SO₄), the benzothiazole ring cleaves to form a dithiocarbamate intermediate , which further rearranges into substituted thioureas.
Metal Coordination
The nitrogen and sulfur atoms in the thiazole ring act as ligands for transition metals. Documented complexes include:
| Metal Salt | Solvent | Coordination Mode | Application |
|---|---|---|---|
| Cu(II) acetate | Methanol | N,S-bidentate | Antimicrobial studies |
| Pd(II) chloride | DMF | N-monodentate | Catalysis |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the thiazol-2-ylidene double bond in the presence of dienophiles like maleic anhydride.
Structural Insights from Computational Studies:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
*Molecular weight calculated based on formula C₁₉H₁₉ClN₂O₄S₂.
Physicochemical and Spectral Comparisons
- Melting Points: Analogues like (E)-N-(4-(4-bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) and decanamide (6f) exhibit melting points of 192°C and 180°C, respectively . While data for the target compound is unavailable, the presence of a morpholinosulfonyl group likely reduces melting points compared to alkylamide derivatives due to increased molecular flexibility.
- Spectral Features: IR Spectroscopy: The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives confirms cyclization , whereas the target compound’s IR spectrum would show νC=S (~1247–1255 cm⁻¹) and νSO₂ (~1150–1350 cm⁻¹) bands . NMR: Substituents like morpholinosulfonyl produce distinct deshielded signals for aromatic protons (e.g., ~δ 7.5–8.5 ppm for benzamide protons) .
Q & A
Q. What are the common synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 4-chloro-3-methylbenzo[d]thiazol-2(3H)-amine with 4-(morpholinosulfonyl)benzoyl chloride under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl byproducts .
- Step 2: Isolation of the (E)-isomer via crystallization or chromatographic separation, as geometric isomerism (E/Z) is common in hydrazone-like structures. Polar aprotic solvents (e.g., acetonitrile) enhance stereoselectivity .
- Critical Conditions: Moisture-sensitive reagents require inert atmospheres (N₂/Ar). Reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are pivotal for yield optimization .
Q. Which spectroscopic techniques confirm the compound’s structural integrity, and what key features validate its purity?
- FT-IR: Expect peaks at ~1650 cm⁻¹ (C=O stretch), 1340–1250 cm⁻¹ (S=O of sulfonyl), and 1550 cm⁻¹ (C=N of thiazole) .
- ¹H/¹³C NMR:
- Thiazole protons resonate at δ 7.2–8.1 ppm (aromatic region).
- Morpholine sulfonyl group shows δ 3.6–3.8 ppm (N-CH₂) and δ 2.4–2.6 ppm (SO₂-CH₂) .
- E-isomer confirmation: NOESY or ROESY spectra show no cross-peaks between the thiazole methyl and benzamide protons, distinguishing it from the Z-isomer .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₉H₁₈ClN₃O₃S₂: calc. 475.03 Da) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme Inhibition: Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations .
- Cytotoxicity: MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factors: Temperature (60–100°C), solvent polarity (THF vs. DCM), catalyst loading (0.5–2.0 eq. of base), and reaction time (6–24 hr).
- Response Variables: Yield (%), purity (HPLC area %), and isomer ratio (E:Z by NMR).
- Statistical Models: Central Composite Design (CCD) or Box-Behnken to identify interactions. For example, higher temperatures may favor yield but reduce E-selectivity, requiring a Pareto-optimal balance .
Q. How do computational docking studies align with experimental binding data for this compound?
- Software Tools: AutoDock Vina or Schrödinger Suite for molecular docking.
- Protocol:
- Prepare the ligand (correct tautomer/protonation states) and receptor (e.g., PDB: 1ATP for kinases).
- Validate docking poses with MD simulations (AMBER/CHARMM) to assess binding stability.
- Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1 log unit suggest model refinement (e.g., solvation effects or flexible residues) .
Q. How should contradictory in vitro vs. in vivo efficacy data be resolved?
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations (LC-MS/MS) to rule out poor bioavailability.
- Metabolite Identification: Incubate with liver microsomes (human/rat) to detect inactive/degraded products.
- Formulation Adjustments: Use nanoemulsions or PEGylation to enhance solubility and half-life if metabolism is rapid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
